molecular formula C13H17N3O3 B5655022 (3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5655022
M. Wt: 263.29 g/mol
InChI Key: PQWUPTHDBGNVGM-VHSXEESVSA-N
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Description

(3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves multiple steps, including the formation of the cyclopropyl group, the pyrazole ring, and the pyrrolidine ring. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide, 5-methyl-1H-pyrazole-3-carboxylic acid, and pyrrolidine. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further use or study.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at various positions on the pyrazole or pyrrolidine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create probes or inhibitors for specific biological targets.

Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.

Industry: In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Uniqueness: What sets (3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid apart from these similar compounds is its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

IUPAC Name

(3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-7-4-11(15-14-7)12(17)16-5-9(8-2-3-8)10(6-16)13(18)19/h4,8-10H,2-3,5-6H2,1H3,(H,14,15)(H,18,19)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWUPTHDBGNVGM-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CC(C(C2)C(=O)O)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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